Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether
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Overview
Description
Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether is a complex organic compound characterized by its unique structural features, including a pyrimidine ring substituted with a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether typically involves a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Phenyldiazenyl Group: The phenyldiazenyl group is introduced via a diazotization reaction, where an aniline derivative is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrimidine core.
Etherification: The final step involves the methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, leading to the formation of carboxylic acids.
Reduction: The phenyldiazenyl group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, allowing for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for ether cleavage.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Phenols and substituted ethers.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether exerts its effects involves its interaction with specific molecular targets. The phenyldiazenyl group can participate in electron transfer reactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether: Similar in structure but with variations in the substituents on the pyrimidine ring.
2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine: Lacks the ether linkage, affecting its reactivity and applications.
4-Phenyldiazenyl-2-(phenylimino methyl)phenols: Different core structure but similar functional groups, used in antibacterial research.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring with a phenyldiazenyl group and an ether linkage. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-2-methylpyrimidin-5-yl]-phenyldiazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-19-12-17(22-21-15-6-4-3-5-7-15)18(20-13)14-8-10-16(23-2)11-9-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWFBATXFXUFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=C(C=C2)OC)N=NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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